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Introduction Echinacea preparations are widely consumed herbal supplements recognized for

their potential immunomodulatory and anti-inflammatory properties.[1] These effects are

attributed to a variety of bioactive compounds, including phenolics (like chicoric and caftaric

acids), alkamides, and polysaccharides.[2] To exert a systemic effect, these compounds must

be released from the food matrix, remain stable during digestion, and be absorbed by the

intestinal epithelium. Therefore, understanding the fate of Echinacea's active constituents

during gastrointestinal transit is crucial for evaluating their efficacy.

This application note provides a detailed protocol for a standardized static in vitro digestion

model, based on the internationally recognized INFOGEST method, to simulate the

physiological conditions of the upper gastrointestinal tract (mouth, stomach, and small

intestine).[1][3][4] Such models are invaluable for determining the bioaccessibility of

Echinacea's bioactive compounds and predicting their potential bioavailability, providing a

critical screening tool before undertaking human or animal trials.[5][6] Furthermore, this note

describes the subsequent application of the digested samples to the Caco-2 cell model, the

gold standard for in vitro prediction of intestinal drug absorption.[7][8][9]

Simulated Digestion Protocol (INFOGEST Method)
This protocol simulates the oral, gastric, and intestinal phases of digestion. The procedure is

based on the standardized INFOGEST static protocol with minor modifications as described in

recent literature for Echinacea extracts.[1][10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b028628?utm_src=pdf-interest
https://www.mdpi.com/1422-0067/25/3/1744
https://pmc.ncbi.nlm.nih.gov/articles/PMC11085449/
https://www.mdpi.com/1422-0067/25/3/1744
https://www.researchgate.net/publication/387250866_A_metabolomic_approach_to_investigate_metabolization_of_Echinacea_purpurea_extract_in_the_upper_gastrointestinal_tract_in_vitro
https://experiments.springernature.com/articles/10.1038/s41596-018-0119-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147618/
https://www.researchgate.net/publication/12286395_Immuno-pharmacological_activity_of_Echinacea_preparations_following_simulated_digestion_on_murine_macrophages_and_human_peripheral_blood_mononuclear_cells
https://pubmed.ncbi.nlm.nih.gov/21400683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5847224/
https://pubmed.ncbi.nlm.nih.gov/16922635/
https://www.mdpi.com/1422-0067/25/3/1744
https://pmc.ncbi.nlm.nih.gov/articles/PMC10855148/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Simulated Digestion Fluids
The composition of the simulated salivary fluid (SSF), simulated gastric fluid (SGF), and

simulated intestinal fluid (SIF) are detailed below. It is recommended to prepare concentrated

stock solutions of the fluids, which can then be diluted to the final working concentration before

starting the experiment.

Simulated Salivary Fluid (SSF) Concentration (Working Solution)

KCl 15.1 mM

KH₂PO₄ 3.7 mM

NaHCO₃ 13.6 mM

MgCl₂(H₂O)₆ 0.15 mM

(NH₄)₂CO₃ 0.06 mM

CaCl₂(H₂O)₂ 1.5 mM

α-amylase 1500 U/mL

pH 7.0

Simulated Gastric Fluid (SGF) Concentration (Working Solution)

KCl 6.9 mM

KH₂PO₄ 0.9 mM

NaHCO₃ 25 mM

NaCl 47.2 mM

MgCl₂(H₂O)₆ 0.1 mM

(NH₄)₂CO₃ 0.5 mM

CaCl₂(H₂O)₂ 0.15 mM

Pepsin 25,000 U/mL

pH 3.0
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Simulated Intestinal Fluid (SIF) Concentration (Working Solution)

KCl 6.8 mM

KH₂PO₄ 0.8 mM

NaHCO₃ 85 mM

NaCl 38.4 mM

MgCl₂(H₂O)₆ 0.33 mM

CaCl₂(H₂O)₂ 0.6 mM

Pancreatin 800 U/mL

Bile Salts 10 mM

pH 7.0

Table 1: Composition of Simulated Digestion Fluids. Adapted from the standardized INFOGEST

protocol.[1][10][11]

Experimental Workflow
The digestion process is a sequential, three-phase procedure.
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Simulated Digestion Workflow for Echinacea Extracts

Start:
Echinacea Extract (300 mg in water)

Oral Phase
- Add 5 mL SSF with α-amylase

- pH 7.0
- Incubate 2 min @ 37°C

Gastric Phase
- Add 10 mL SGF with Pepsin

- Adjust pH to 3.0
- Incubate 2 h @ 37°C

Adjust pH

Intestinal Phase
- Adjust pH to 7.0

- Add 20 mL SIF with Pancreatin & Bile
- Incubate 2 h @ 37°C

Adjust pH

Digestion Complete
(Digesta)

Click to download full resolution via product page

Caption: Workflow of the three-phase in vitro simulated digestion.

Detailed Protocol Steps
Sample Preparation: Reconstitute 300 mg of the Echinacea extract (e.g., from flowers,

leaves, or roots) in water (10% w/v) in a 50 mL tube.[1][10]

Oral Phase:

Add 5 mL of simulated salivary fluid (SSF) containing α-amylase (final concentration 1500

U/mL) to the sample.[1][10]

Ensure the pH is 7.0.

Incubate the mixture for 2 minutes at 37°C with agitation.[1][10]
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Gastric Phase:

Add 10 mL of simulated gastric fluid (SGF) containing pepsin (final concentration 25,000

U/mL) to the oral bolus.[1][10]

Adjust the pH of the mixture to 3.0 using HCl (e.g., 1 M).[10]

Incubate for 2 hours at 37°C with continuous mixing.[10]

Intestinal Phase:

Adjust the pH of the gastric chyme to 7.0 using NaOH (e.g., 1 M).[10]

Add 20 mL of simulated intestinal fluid (SIF) containing pancreatin (final concentration 800

U/mL) and bile salts.[1][10]

Incubate for 2 hours at 37°C with continuous mixing.[10]

Enzyme Inactivation & Sample Collection:

At the end of the intestinal phase, stop the reaction by heating the mixture (e.g., 90°C for

10 minutes) or by adding specific enzyme inhibitors.[11] Alternatively, for many analyses,

immediate centrifugation is sufficient.

Centrifuge the final digesta (e.g., 5,000-10,000 x g for 15-20 minutes at 4°C).[1][10]

The resulting supernatant represents the "bioaccessible fraction," which contains the

compounds that are soluble and potentially available for absorption.

Post-Digestion Analysis
The bioaccessible fraction can be analyzed to quantify the stability and release of key

Echinacea compounds.
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Post-Digestion Analysis Workflow

Downstream Applications

Final Digesta from Intestinal Phase

Centrifugation
(e.g., 10,000 x g, 15 min, 4°C)

Collect Supernatant
(Bioaccessible Fraction)

Discard Pellet
(Non-bioaccessible Fraction)

Chemical Analysis
(e.g., HPLC-MS/MS)

Quantify Phenolics, Alkamides

Quantification

Cell-Based Assay
(e.g., Caco-2 Model)

Assess Intestinal Permeability

Bioavailability

Click to download full resolution via product page

Caption: Sample processing and analysis after simulated digestion.

Bioaccessibility Calculation
Bioaccessibility is the percentage of a compound that is released from the matrix and remains

soluble after digestion. It is calculated as follows:

Bioaccessibility (%) = (Cdigested / Cinitial) x 100[1][10]

Where:

Cdigested is the concentration of the compound in the bioaccessible fraction.

Cinitial is the concentration of the compound in the undigested extract.
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Data on Echinacea Compound Stability
Studies have shown that the digestion process significantly impacts the concentration of key

phenolic compounds in Echinacea purpurea.

Plant Part Compound Bioaccessibility (%)

Leaves (EL) Chicoric Acid ~10%

Caftaric Acid ~39%

Flowers (EF) Chicoric Acid ~3%

Caftaric Acid ~10%

Roots (ER) Chicoric Acid ~5%

Caftaric Acid ~18%

Table 2: Example bioaccessibility of major phenolics in different parts of Echinacea purpurea

after in vitro digestion. Data indicates a significant decrease in the concentration of these

compounds post-digestion.[1]

Despite the reduction in phenolics, the anti-inflammatory effects of digested leaf and flower

extracts have been shown to be preserved, suggesting the importance of the remaining

compounds or their metabolites.[1][12]

Application: Intestinal Absorption Using Caco-2 Cell
Model
The Caco-2 cell line, derived from human colon adenocarcinoma, is the most widely used in

vitro model to predict intestinal drug permeability and absorption.[7][9] When cultured on

semipermeable supports, these cells differentiate to form a monolayer with tight junctions,

mimicking the intestinal barrier.[9]

Experimental Protocol
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell®) for 21

days to allow for full differentiation and formation of a tight monolayer.[13]
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Monolayer Integrity: Before each experiment, assess the integrity of the cell monolayer. This

can be done by measuring the Transepithelial Electrical Resistance (TEER) or by evaluating

the permeability of a paracellular marker like mannitol.[8]

Permeability Assay:

Wash the Caco-2 monolayers with a pre-warmed buffer (e.g., Hanks' Balanced Salt

Solution - HBSS).

Add the bioaccessible fraction (supernatant from the digested Echinacea) to the apical

(AP) side of the monolayer, which represents the intestinal lumen.

Add fresh culture medium or buffer to the basolateral (BL) side, representing the

bloodstream.

Incubate at 37°C.

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the

basolateral compartment.

Analyze the collected samples using a suitable analytical method like HPLC-MS/MS to

determine the concentration of the transported Echinacea compounds (e.g., alkamides).[5]

Apparent Permeability Coefficient (Papp) Calculation: The rate of absorption is expressed as

the Papp value (cm/s).

Papp = (dQ/dt) / (A * C0)

Where:

dQ/dt is the transport rate (the amount of compound in the basolateral side over time).

A is the surface area of the filter membrane.

C0 is the initial concentration of the compound in the apical compartment.

Studies have shown that this Caco-2 model is a good predictor of in vivo bioavailability for

Echinacea compounds. For example, alkamides, which readily cross Caco-2 monolayers, are

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5847224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147618/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


also detected in human plasma after oral consumption, whereas caffeic acid conjugates, which

show poor passage across the monolayers, are not.[5] The model can also be used to

investigate the influence of Echinacea extracts on drug transporters like P-glycoprotein (P-gp).

[13][14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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